molecular formula C7H10O2 B8220257 (S)-Spiro[2.3]hexane-1-carboxylic acid

(S)-Spiro[2.3]hexane-1-carboxylic acid

Cat. No.: B8220257
M. Wt: 126.15 g/mol
InChI Key: VVSCGNLRDCLHAN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Spiro[2.3]hexane-1-carboxylic acid is a chiral compound characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring at a single carbon atom. This unique structure imparts distinct chemical and physical properties to the compound, making it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Spiro[2.3]hexane-1-carboxylic acid typically involves the use of chiral precursors and catalysts to ensure the desired enantiomer is obtained. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by purification to isolate the (S)-enantiomer. For example, the use of lithium diisopropylamide in an aprotic medium can facilitate the isomerization of epoxy derivatives to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or continuous flow reactors. These methods aim to maximize yield and enantiomeric purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-Spiro[2.3]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The spirocyclic structure can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions to form substituted products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

(S)-Spiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-Spiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a useful probe for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.3]hexane-5-carbonitrile
  • Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate
  • 3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acid

Uniqueness

(S)-Spiro[2.3]hexane-1-carboxylic acid is unique due to its specific spirocyclic structure and chiral nature. This distinguishes it from other spirocyclic compounds, which may lack chirality or have different ring sizes and functional groups. Its distinct properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-spiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSCGNLRDCLHAN-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.